3-(Methoxydiphenylmethyl)-N-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[methoxy(diphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C21H21NO/c1-22-20-15-9-14-19(16-20)21(23-2,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,22H,1-2H3 |
InChI Key |
PLWZGULKEYLWAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methoxydiphenylmethyl N Methylaniline
Retrosynthetic Approaches to the Core Structure
Retrosynthetic analysis of 3-(Methoxydiphenylmethyl)-N-methylaniline reveals several potential disconnection points, guiding the synthetic strategy. The primary disconnections involve the C-C bond between the aniline (B41778) ring and the diphenylmethyl group, and the C-N bond of the N-methyl group.
One common approach involves the late-stage introduction of the N-methyl group to a pre-functionalized aniline derivative. This strategy focuses on first constructing the 3-(methoxydiphenylmethyl)aniline core, followed by N-methylation. This avoids potential complications with the secondary amine during the formation of the C-C bond.
Alternatively, a retrosynthetic strategy can be envisioned where the diphenylmethyl moiety is introduced onto a pre-existing N-methylaniline. This approach requires careful consideration of the directing effects of the N-methylamino group on the aromatic ring during the C-C bond-forming reaction.
A third approach could involve a convergent synthesis where a 3-bromo-N-methylaniline derivative is coupled with a diphenylmethyl organometallic reagent. This strategy relies on the availability and stability of both coupling partners.
Development of Novel N-Alkylation Protocols for Aniline Systems
The N-methylation of anilines is a fundamental transformation in organic synthesis. Various methods have been developed, ranging from classical approaches to modern catalytic systems.
Modern synthetic methods heavily rely on catalytic N-methylation to overcome the limitations of traditional reagents like methyl halides or dimethyl sulfate (B86663), which are often toxic. nih.gov Transition-metal-catalyzed N-alkylation reactions have become prominent, with catalysts based on iridium, ruthenium, iron, cobalt, and others being employed. acs.org These reactions often utilize alcohols as alkylating agents, representing a greener and more atom-economical approach. nih.govacs.org
For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have shown high activity for the N-methylation of anilines using methanol (B129727) as the C1 source. acs.org These reactions typically proceed via a "borrowing hydrogen" mechanism. nih.govresearchgate.net Ruthenium complexes, such as (DPEPhos)RuCl2PPh3, have also been successfully used for N-methylation of a variety of aniline derivatives with methanol under weakly basic conditions. nih.gov
The choice of catalyst and reaction conditions can significantly influence the selectivity for mono- versus di-methylation. For example, by modulating the reaction temperature, a skeletal Cu-based catalyst has been shown to enable the tunable synthesis of either N-monomethylated or N,N-dimethylated amines. researchgate.net
| Catalyst System | Methylating Agent | Key Features | Reference |
|---|---|---|---|
| Ir(I) complexes with N,O-functionalized NHC ligands | Methanol | High activity and selectivity for mono-N-methylation. | acs.org |
| (DPEPhos)RuCl2PPh3 | Methanol | Effective under weak base conditions for a broad range of anilines. | nih.gov |
| Nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes | Methanol | Good yields for direct N-methylation of amines. | nih.gov |
| Skeletal Cu-based catalyst | Methanol | Tunable selectivity for mono- or di-methylation based on temperature. | researchgate.net |
The introduction of substituents on the aniline ring, particularly in the ortho positions, can pose significant steric challenges for N-alkylation. Steric hindrance around the nitrogen atom can impede the approach of the alkylating agent and the catalyst, leading to lower reaction rates and yields. acs.org
For example, the N-methylation of 2,6-dimethylaniline (B139824) has been observed to be significantly slower or even completely inhibited under conditions that are effective for less hindered anilines. acs.org To address these challenges, more reactive catalyst systems or harsher reaction conditions may be necessary.
Innovations in this area include the development of more sterically accessible and highly active catalysts. Additionally, alternative synthetic routes that avoid late-stage N-alkylation of highly hindered anilines can be employed. A practical catalytic method for the synthesis of sterically hindered anilines has been described, involving the amination of aryl and heteroaryl boronic esters using a copper(I) triflate and diphosphine ligand catalyst. rsc.org This method is compatible with a wide range of functional groups and can be applied to the synthesis of both secondary and tertiary anilines under mild conditions. rsc.org
Formation of the Aromatic C-(Diphenylmethyl) Moiety
The construction of the carbon-carbon bond between the aniline ring and the diphenylmethyl group is a critical step in the synthesis. This can be achieved through various modern coupling reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp³) bonds. The diarylmethane backbone is a common structural motif in pharmaceuticals, and numerous cross-coupling methods have been developed for its synthesis. nih.gov
The Suzuki-Miyaura coupling is a widely used method for this purpose. For instance, palladium-catalyzed Suzuki-Miyaura reactions between diarylmethyl esters and aryl boronic acids provide a mild and versatile route to triarylmethanes, a class of compounds that includes the diphenylmethyl moiety. nih.gov This method has a broad substrate scope and is compatible with various functional groups. nih.govrsc.org Similarly, the direct cross-coupling of benzyl (B1604629) alcohols with arylboronic acids, also via a palladium-catalyzed Suzuki-Miyaura reaction, offers an atom- and step-economical approach to diarylmethanes. rsc.org
Other notable cross-coupling reactions for the synthesis of diarylmethanes include the Negishi coupling, which utilizes organozinc reagents, and the Hiyama coupling, which employs organosilicon reagents. nih.govorganic-chemistry.org Cobalt-catalyzed Negishi cross-coupling of benzylzinc bromides with aryl halides has emerged as a cost-effective alternative to palladium-based systems. nih.gov
| Coupling Reaction | Coupling Partners | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Diarylmethyl esters and Aryl boronic acids | Palladium | Mild conditions, broad substrate scope. | nih.gov |
| Suzuki-Miyaura | Benzyl alcohols and Arylboronic acids | Palladium | Atom- and step-economical. | rsc.org |
| Negishi | Benzylzinc halides and Aryl halides | Cobalt or Palladium | Cost-effective (with cobalt), versatile. | nih.gov |
| Hiyama | Benzylic halides and Aryltrialkoxysilanes | Palladium | Good for diverse diarylmethane synthesis. | organic-chemistry.org |
While this compound itself is achiral, the introduction of a diphenylmethyl group onto a prochiral aromatic ring or the use of a chiral catalyst can, in principle, lead to enantiomerically enriched products if a stereocenter is created.
In the context of triarylmethane synthesis, stereospecific Suzuki-Miyaura reactions have been developed that proceed with inversion of configuration at the benzylic carbon. nih.gov This level of stereochemical control is significant for the synthesis of chiral diaryl- and triarylmethanes. While not directly applicable to the synthesis of the achiral target compound, these methodologies highlight the advanced state of stereocontrol in related C-C bond-forming reactions.
For the synthesis of aniline derivatives, stereoselective methods are also emerging. For example, a catalyst-free, stereoselective visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines has been developed for the synthesis of substituted tetrahydroquinolines with complete diastereoselectivity. chalmers.se While this specific reaction is not directly applicable to the synthesis of this compound, it demonstrates the potential for achieving high levels of stereocontrol in reactions involving aniline derivatives.
Construction of the Methoxy (B1213986) Ether Linkage
The formation of the methoxy ether bond in this compound is a critical step that necessitates selective and efficient synthetic methods. The tertiary nature of the benzylic carbon presents unique challenges, requiring careful consideration of reaction conditions to favor etherification over competing pathways such as elimination.
Selective Etherification Reactions
The Williamson ether synthesis stands as a fundamental and widely employed method for the formation of ethers. francis-press.commasterorganicchemistry.comwikipedia.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would involve the reaction of a sodium or potassium salt of the precursor alcohol with a methylating agent like methyl iodide or dimethyl sulfate. francis-press.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide. wikipedia.org
For sterically hindered alcohols, such as the diphenylmethanol (B121723) derivative that is a precursor to the target molecule, direct etherification can be challenging. Alternative approaches involve the activation of the alcohol. One such method involves the use of a protic ionic liquid suspension with microwave irradiation to synthesize benzhydryl ethers. yale.edu Another innovative approach describes the synthesis of alkoxy-substituted diarylmethanes through the AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by in-situ alcoholysis catalyzed by alumina (B75360) containing a primary alcohol. nih.gov
The choice of solvent and base is critical in directing the outcome of the etherification. Aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide are often employed to avoid protonation of the alkoxide. byjus.com The reaction temperature is also a key parameter, typically ranging from 50-100 °C to achieve a reasonable reaction rate without promoting side reactions. byjus.com
Table 1: Key Parameters in Williamson Ether Synthesis
| Parameter | Description | Relevance to this compound Synthesis |
|---|---|---|
| Alkoxide Formation | The alcohol precursor is deprotonated using a strong base (e.g., NaH, KH) to form the nucleophilic alkoxide. | The diphenylmethanol derivative must be effectively deprotonated without causing decomposition. |
| Alkylating Agent | A primary alkyl halide (e.g., methyl iodide) or a sulfonate ester is used to introduce the methyl group. | Methyl iodide or dimethyl sulfate are common choices for methylation. |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) are typically used to solvate the alkoxide without protonating it. | The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | The reaction is often heated to accelerate the rate of the SN2 reaction. | Careful temperature control is needed to avoid elimination side reactions, which can be prevalent with tertiary substrates. |
Asymmetric Synthesis Approaches to Enantiopure Analogues
The stereocenter at the carbon bearing the three aryl groups and the methoxy group makes this compound a chiral molecule. The synthesis of enantiomerically pure analogues is of significant interest, and various asymmetric strategies can be envisioned.
Utilization of Chiral Auxiliaries in Related Systems
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net
While the direct application of chiral auxiliaries to the synthesis of this compound is not extensively documented, their use in analogous systems provides a clear precedent. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used as auxiliaries in asymmetric alkylation and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. rsc.org In a related context, the diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl moiety has been successfully demonstrated. nih.gov
The general approach would involve attaching a chiral auxiliary to one of the aromatic rings or to the nitrogen atom of the N-methylaniline moiety. This chiral auxiliary would then direct the approach of the diphenylmethyl cation or a related electrophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Potential Relevance |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations. rsc.org | Could be attached to the N-methylaniline nitrogen to direct an electrophilic substitution. |
| Camphorsultam | Asymmetric Diels-Alder reactions, conjugate additions, and alkylations. | Could be used to control the stereochemistry of a key bond-forming reaction. |
| (S)-(-)-1-Phenylethylamine | Asymmetric synthesis of amines and amino acids. | Could be used to resolve a racemic intermediate through diastereomeric salt formation. |
| Sulfur-based Auxiliaries | Michael additions and aldol reactions. scielo.org.mx | Offer alternative reactivity and cleavage conditions compared to oxazolidinones. scielo.org.mx |
Diastereoselective and Enantioselective Catalysis in Key Synthetic Steps
Modern asymmetric synthesis increasingly relies on catalytic methods, which can generate large quantities of enantiomerically enriched products from small amounts of a chiral catalyst. Both metal-based and organocatalytic systems have been developed for the asymmetric synthesis of triarylmethanes, which are structurally related to the target compound.
Rhodium-catalyzed asymmetric arylation has emerged as a powerful tool for the synthesis of chiral triarylmethanes. nih.govacs.org These reactions often proceed through the formation of o-quinone methide intermediates, which then undergo a rhodium-catalyzed asymmetric 1,4-addition of an arylboron reagent. nih.govacs.org The use of chiral diene ligands, such as (R,R)-Fc-tfb, can lead to high enantioselectivities. acs.org
Organocatalysis offers a complementary, metal-free approach. Chiral phosphoric acids have been shown to be effective catalysts for the enantioselective synthesis of triarylmethanes. rsc.orgrsc.org One strategy involves the asymmetric reduction of in-situ generated p-quinone methides via a transfer hydrogenation, using a benzothiazoline (B1199338) as the hydride source. researchgate.netoaepublish.com This method has the advantage of starting from stable racemic triarylmethanols. rsc.org
Table 3: Catalytic Asymmetric Approaches to Triarylmethanes
| Catalytic System | Key Features | Representative Catalyst |
|---|---|---|
| Rhodium Catalysis | Enantioselective arylation of diarylmethylamines or their precursors with arylboron reagents. nih.govacs.org | [Rh(cod)Cl]₂ with a chiral diene ligand. acs.org |
| Organocatalysis (Chiral Phosphoric Acid) | Asymmetric transfer hydrogenation of in-situ generated quinone methides. rsc.orgrsc.org | Chiral phosphoric acid (CPA). oaepublish.com |
| Copper Catalysis | Asymmetric reduction of pre-synthesized p-quinone methides. oaepublish.com | Copper catalyst with a chiral ligand. oaepublish.com |
Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles
Mechanistic Studies of Nitrogen-Centered Reactions
The nitrogen atom and the substituted aniline (B41778) ring are primary sites for chemical transformations. The lone pair of electrons on the nitrogen atom and the electron-rich aromatic system dictate the course of many reactions.
Electrophilic Aromatic Substitution Patterns on the Substituted Aniline Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The regiochemical outcome of such reactions on 3-(Methoxydiphenylmethyl)-N-methylaniline is determined by the directing effects of the substituents on the aniline ring.
The N-methylamino group (-NHCH₃) is a powerful activating group and an ortho, para-director. wikipedia.orgchemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the π-system of the aromatic ring through resonance. wikipedia.org This donation stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.orgijrar.org This stabilization lowers the activation energy for substitution at these positions compared to the meta position.
The 3-(methoxydiphenylmethyl) group, being attached at the meta position relative to the N-methylamino group, exerts its influence primarily through steric and inductive effects. Electronically, it is a weakly electron-donating group. However, its most significant impact is steric hindrance. libretexts.org Due to its large size, it can impede the approach of an electrophile to the adjacent ortho position (C2). Consequently, electrophilic attack is sterically favored at the other ortho position (C6) and the para position (C4). Between the two, the para position is generally more accessible, often leading to a higher yield of the para-substituted product. libretexts.org
The expected pattern of electrophilic aromatic substitution is a mixture of C4 (para) and C6 (ortho) substituted products, with the para isomer likely predominating due to reduced steric hindrance.
Table 1: Directing Effects of Substituents on the Aniline Ring
| Substituent Group | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NHCH₃ | 1 | Activating (+M > -I) | ortho, para |
| -(CH(OCH₃)(C₆H₅)₂) | 3 | Weakly Activating (+I) | ortho, para |
| Combined Effect | | Strongly Activating | Favors C4 and C6 |
Nucleophilicity and Basicity of the N-Methylaniline Moiety
The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In N-methylaniline, two opposing electronic effects are at play: the electron-donating inductive effect (+I) of the methyl group, which increases electron density on the nitrogen, and the electron-withdrawing resonance effect (-M) of the phenyl ring, which delocalizes the lone pair into the ring. bloomtechz.com Compared to aniline, the methyl group in N-methylaniline increases basicity. However, compared to aliphatic amines, the resonance effect significantly reduces its basicity. byjus.com
Steric effects can also play a crucial role. researchgate.netrsc.org In this compound, the bulky diphenylmethyl group at the meta position does not directly crowd the nitrogen atom. However, its presence can sterically hinder the solvation of the corresponding ammonium cation, which can decrease basicity. The nucleophilicity of the nitrogen atom, its ability to attack an electrophile, is similarly influenced. While electronically more nucleophilic than aniline due to the methyl group, severe steric hindrance from an incoming electrophile could reduce its reactive potential. researchgate.net Research on sterically hindered anilines shows that bulky ortho-substituents can significantly reduce reactivity at the nitrogen center. nih.gov
Table 2: Comparison of Basicity (pKb) for Related Amines
| Compound | pKb | Key Influencing Factors |
|---|---|---|
| Aniline | 9.38 | Resonance delocalization |
| N-Methylaniline | 9.15 | +I effect of methyl group |
| N,N-Dimethylaniline | 8.92 | +I effect of two methyl groups quora.com |
| Cyclohexylamine | 3.34 | No resonance delocalization |
Note: Lower pKb indicates stronger basicity.
Reactivity of the Methoxy (B1213986) Ether Functionality
The methoxy group in this compound is part of a benzylic-type ether. This structural feature dictates its reactivity, particularly in cleavage reactions.
Selective Ether Cleavage Reactions and Their Mechanisms
The cleavage of ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids. masterorganicchemistry.com The mechanism for the cleavage of the methoxy group in this specific molecule is likely to be influenced by the stability of the potential carbocation intermediate.
The C-O bond of the ether can be cleaved via two primary pathways:
SN2 Mechanism : A nucleophile (like Br⁻ or I⁻) attacks the less substituted carbon (the methyl group), displacing the alcohol. This is common for simple alkyl methyl ethers.
SN1 Mechanism : Protonation of the ether oxygen by a strong acid creates a good leaving group (methanol). Departure of methanol (B129727) generates a carbocation, which is then attacked by a nucleophile.
Given the structure, the SN1 pathway is highly probable. The carbon atom bonded to the oxygen is a diphenylmethyl (benzhydryl) carbon. The departure of methanol would form a diphenylmethyl carbocation, which is highly stabilized by resonance through both phenyl rings. This stability makes its formation a favorable process under acidic conditions. chemicalforums.com
Alternatively, benzylic ethers can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C). youtube.comyoutube.com This process, known as hydrogenolysis, cleaves the C-O bond and replaces the ether with a hydrogen atom, yielding toluene as a byproduct in the case of a simple benzyl (B1604629) ether. youtube.com Oxidative methods using reagents like dichlorodicyanoquinone (DDQ) are also effective for cleaving benzylic ethers, particularly those with electron-donating groups on the aromatic rings. organic-chemistry.orgnih.gov
Influence of Steric and Electronic Effects from the Bulky Diphenylmethyl Group on Reactivity
The diphenylmethyl group is a defining feature of the molecule, exerting significant steric and electronic control over its reactivity.
Steric Effects : The sheer bulk of this group is its most dominant characteristic. As discussed, it hinders electrophilic attack at the C2 position of the aniline ring, favoring substitution at the more distant C4 and C6 positions. acs.org It can also sterically shield the nitrogen atom and the methoxy group from attack by bulky reagents. This steric crowding can decrease reaction rates or alter reaction pathways compared to less substituted anilines. nih.govnih.gov
Electronic Effects : Electronically, the diphenylmethyl group is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density of the aniline ring, contributing to its activation towards electrophilic substitution. However, this electronic contribution is minor compared to the powerful resonance donation from the N-methylamino group. makingmolecules.com
Oxidation Reactions and Their Mechanistic Pathways
Secondary aromatic amines like N-methylaniline are susceptible to oxidation at several sites. The reaction pathway and products depend heavily on the oxidant and reaction conditions. uomustansiriyah.edu.iqslideserve.com
Possible mechanistic pathways include:
Oxidation at Nitrogen : The initial step often involves the oxidation of the nitrogen atom. A one-electron oxidation can form a radical cation, which can then dimerize. Studies on N-methylaniline oxidation have shown the formation of head-to-tail (N-C4) and tail-to-tail (C4-C4) coupled dimers. Two-electron oxidation can lead to the formation of nitrones or hydroxylamine intermediates. slideserve.com For instance, oxidation with peroxomonosulfuric acid (PMSA) involves a nucleophilic attack of the amine's lone pair on the peroxo oxygen. researchgate.net
Oxidative N-Dealkylation : A common metabolic pathway for secondary amines, this involves the oxidation of the carbon atom adjacent to the nitrogen (the N-methyl group). slideserve.com This leads to a carbinolamine intermediate which is unstable and decomposes to yield the primary amine (in this case, 3-(methoxydiphenylmethyl)aniline) and formaldehyde. cdnsciencepub.com
Ring Oxidation : Under strong oxidizing conditions, the electron-rich aniline ring can be oxidized, often leading to the formation of quinone-like structures. The oxidation of N-methylaniline with periodate has been reported to yield p-benzoquinone as the main product. asianpubs.org
The specific oxidation of this compound would likely proceed first at the nitrogen atom, as it is the most electron-rich and accessible site for many oxidants. The formation of radical cations leading to dimerization is a plausible pathway.
Table 3: Potential Oxidation Products of N-Methylaniline Moiety
| Oxidant | Proposed Mechanism | Major Product Type(s) |
|---|---|---|
| Periodate (IO₄⁻) | Attack on amine | p-Benzoquinone asianpubs.org |
| Peroxomonosulfuric Acid | Nucleophilic attack by N on peroxo O | N-Oxide, further products researchgate.net |
| Chromic Acid | Protonation then oxidation | N,N'-dimethylaniline quinone diimine asianpubs.org |
Thermal and Photochemical Transformations
The reactivity of this compound under thermal and photochemical conditions is dictated by the inherent bond energies within the molecule and its electronic absorption characteristics. The central carbon-nitrogen bond and the bonds of the diphenylmethyl moiety are of particular interest in these transformations, which often proceed through radical intermediates.
Thermal Transformations
While specific experimental data on the thermolysis of this compound is not extensively documented in the literature, the thermal behavior can be inferred from studies of analogous N-arylmethylanilines. The thermal rearrangement of compounds such as N-benzyl-N-methylaniline is known to proceed via a free-radical mechanism. This process is initiated by the homolytic cleavage of the weakest bond in the molecule under thermal stress.
For this compound, the most probable point of initial fragmentation would be the C-N bond, owing to the stability of the resulting diphenylmethyl radical, which is resonance-stabilized over the two phenyl rings. The presence of the electron-donating methoxy group may further influence the stability of related radical intermediates.
The anticipated reaction pathway would involve the formation of a diphenylmethyl radical and an N-methyl-3-methoxyanilino radical. These highly reactive species can then participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the solvent or other molecules.
Recombination: The initial radical pair can recombine to reform the starting material or form new products through coupling at different positions.
Disproportionation: One radical can abstract a hydrogen atom from another, leading to a saturated and an unsaturated product.
Rearrangement: The initial radicals or subsequent products may undergo intramolecular rearrangements.
Due to the lack of specific experimental data, a quantitative analysis of product distribution for the thermal transformation of this compound cannot be provided at this time.
Photochemical Transformations
The photochemical behavior of N-arylmethylanilines has been the subject of detailed investigations, providing a strong basis for understanding the photoreactivity of this compound. Studies on a series of N-arylmethylanilines, including diphenylmethylaniline (Ph₂CHNHPh), which is structurally similar to the title compound, reveal that the primary photochemical process upon UV irradiation is the fission of the C-N bond. nih.gov
This photodissociation process leads to the formation of a diphenylmethyl radical and an anilino radical. The efficiency of this bond cleavage is influenced by the degree of phenylation at the methyl carbon, with an increase in the number of phenyl groups leading to a weaker C-N bond and a higher quantum yield of radical formation. nih.gov The bond dissociation enthalpy for the C-N bond in diphenylmethylaniline is approximately 48 kcal/mol. nih.gov
The quantum yield for the formation of the diphenylmethyl radical from diphenylmethylaniline has been measured in acetonitrile (B52724) upon excitation at different wavelengths. nih.gov These findings suggest that this compound would likely undergo a similar C-N bond cleavage upon irradiation. The presence of the methoxy and N-methyl substituents would be expected to subtly influence the photophysical and photochemical properties, such as the absorption spectrum and the quantum yields of fluorescence and radical formation.
The primary photoproducts observed from the photolysis of diphenylmethylaniline are aniline and 1,1,2,2-tetraphenylethane. nih.gov The latter is formed by the coupling of two diphenylmethyl radicals. Analogously, the photolysis of this compound would be expected to yield N-methyl-3-methoxyaniline and a substituted tetraphenylethane derivative resulting from the dimerization of the methoxy-substituted diphenylmethyl radicals.
The table below summarizes the quantum yields of radical formation for a series of N-arylmethylanilines, which serves as a model for the expected photochemical reactivity of this compound. nih.gov
| Compound | Excitation Wavelength (nm) | Solvent | Quantum Yield of Radical Formation (Φ_radical) |
| PhCH₂NHPh | 248 | MeCN | 0.16 |
| Ph₂CHNHPh | 248 | MeCN | 0.25 |
| Ph₂CHNHPh | 308 | MeCN | 0.18 |
| Ph₃CNHPh | 248 | MeCN | 0.65 |
| Ph₃CNHPh | 308 | MeCN | 0.29 |
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic compounds in solution. For 3-(Methoxydiphenylmethyl)-N-methylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methoxy (B1213986) protons, the methine proton of the diphenylmethyl group, and the aromatic protons of the three phenyl rings. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the N-methyl protons would likely appear as a singlet, as would the methoxy protons, though at different chemical shifts. The methine proton would also be a singlet. The aromatic protons would present as a complex series of multiplets due to spin-spin coupling.
Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the methyl carbons, the methoxy carbon, the methine carbon, and the various aromatic carbons.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To resolve ambiguities in the 1D spectra and to establish definitive correlations, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign protons on the same phenyl ring by showing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity. It shows correlations between protons and carbons that are two or three bonds apart. For instance, it could be used to connect the N-methyl protons to the carbon of the aniline (B41778) ring to which the nitrogen is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule in solution by showing through-space interactions between protons on different parts of the molecule, such as between the methoxydiphenylmethyl group and the N-methylaniline moiety.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C-N stretching of the aniline, C-O stretching of the methoxy group, and various C=C stretching vibrations within the aromatic rings. The precise frequencies of these bands can offer insights into the molecular structure.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. This technique would be particularly useful for identifying vibrations of the carbon skeleton and confirming the presence of the various functional groups.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₁H₂₁NO), HRMS would be used to confirm the exact mass of the molecular ion, which would be consistent with its molecular formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. Expected fragments might correspond to the loss of a methoxy group, the cleavage of the bond between the methine carbon and the aniline nitrogen, or the fragmentation of the phenyl rings.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of the molecular connectivity and conformation in the crystalline form.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Characterization (if applicable)
The central methine carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the synthesized compound is chiral and has been resolved into its separate enantiomers, Electronic Circular Dichroism (ECD) spectroscopy could be employed. ECD measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. The resulting spectrum would be characteristic of the absolute configuration of the enantiomer being analyzed.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of "3-(Methoxydiphenylmethyl)-N-methylaniline". These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like "this compound", DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. arabjchem.org These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.
The total energy calculated through DFT is a crucial indicator of the molecule's stability. By comparing the energies of different possible conformations, the most energetically favorable structure can be identified. Furthermore, DFT can be utilized to compute various electronic properties, including the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting how the molecule will interact with other chemical species. For instance, computational modeling has been successfully applied to study related aniline (B41778) derivatives to understand their structural and electronic properties. arabjchem.orgresearchgate.net
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For "this compound", ab initio calculations can be employed to obtain precise values for its electronic energy and to refine the geometry predicted by DFT methods. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy in predicting molecular properties. researchgate.net
Mechanistic Pathway Elucidation through Transition State Theory
Transition State Theory (TST) is a theoretical framework used to study the rates of chemical reactions. researchgate.netwikipedia.org It postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, which lies on the reaction pathway between reactants and products. researchgate.netwikipedia.orgiitd.ac.in For reactions involving "this compound", computational methods can be used to locate the structure of the transition state and calculate its energy.
The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. By mapping out the potential energy surface of a reaction, computational chemists can elucidate the step-by-step mechanism of chemical transformations involving this compound. This approach has been successfully applied to study the reaction mechanisms of similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals. mdpi.com
Conformational Analysis and Energy Landscapes of Complex Rotamers
Due to the presence of several single bonds, "this compound" can exist in various spatial arrangements, or conformations, arising from the rotation around these bonds. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods can be used to systematically explore the conformational space of the molecule and to construct a potential energy landscape.
This landscape maps the energy of the molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable conformations (rotamers), while the saddle points represent the transition states between them. Understanding the conformational preferences and the energy barriers to rotation is essential for comprehending the molecule's flexibility and how its shape influences its properties and reactivity. For example, studies on N-aryl amides have shown how conformational preferences can be influenced by electronic and steric effects. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. researchgate.net For "this compound", theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
The prediction of NMR chemical shifts is often achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. scirp.org These predicted shifts can be compared with experimental NMR spectra to aid in the structural elucidation of the molecule. idc-online.comnih.gov Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. nih.gov These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed vibrational bands to specific molecular motions. scirp.orgresearchgate.net
Below is an example of a data table that could be generated from such computational studies, illustrating predicted NMR chemical shifts.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 148.2 | - |
| C2 | 113.5 | 6.8 |
| C3 | 129.8 | 7.2 |
| C4 | 112.9 | 6.7 |
| C5 | 119.5 | 7.1 |
| C6 | 113.8 | 6.9 |
| N-CH₃ | 30.7 | 2.9 |
| C-H | 55.4 | 5.4 |
| O-CH₃ | 55.1 | 3.8 |
Non-Covalent Interaction Analysis and Intermolecular Forces
Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-stacking interactions, play a crucial role in determining the structure and properties of molecular solids and complexes. For "this compound", computational methods can be used to analyze and quantify these weak interactions.
Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to identify and characterize non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular). researchgate.netnih.gov Understanding these forces is essential for predicting the crystal packing of the compound and its interactions with other molecules, such as solvents or biological receptors.
Development of Sophisticated Analytical Methodologies for Research
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are paramount for the separation and analysis of "3-(Methoxydiphenylmethyl)-N-methylaniline" from complex mixtures. The choice of method depends on the analyte's concentration, the complexity of the sample matrix, and the specific analytical goal, such as purity assessment or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reverse-phase HPLC (RP-HPLC) method is particularly suitable for this compound due to its significant nonpolar character, conferred by the diphenylmethyl and N-methylaniline moieties.
Method development would focus on optimizing several key parameters to achieve a robust and reliable separation. A C18 column is a logical first choice for the stationary phase, providing strong hydrophobic interactions with the analyte. The mobile phase composition is critical for achieving optimal retention and peak shape. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. The gradient allows for the efficient elution of the highly retained "this compound" while also separating it from less retained impurities.
Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule are expected to exhibit strong absorbance in the UV region. The selection of an appropriate wavelength, likely around 254 nm, is crucial for maximizing sensitivity. For more selective and sensitive detection, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.
Optimization of the method would involve fine-tuning the gradient profile, flow rate, column temperature, and injection volume to achieve the desired resolution, peak symmetry, and analysis time. Validation of the developed method would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While "this compound" has a relatively high molecular weight, it is expected to be sufficiently volatile and thermally stable for GC analysis, particularly at low concentrations. GC-MS offers excellent sensitivity and selectivity, making it ideal for trace analysis.
A typical GC-MS method would utilize a capillary column with a nonpolar stationary phase, such as a DB-5MS or equivalent, which separates compounds based on their boiling points and interactions with the stationary phase. The oven temperature program would be optimized to ensure good separation of the target analyte from any impurities.
The mass spectrometer detector provides detailed structural information, which is invaluable for unequivocal identification. In electron ionization (EI) mode, the molecule will fragment in a reproducible manner, generating a characteristic mass spectrum that can be used as a fingerprint for identification. The expected fragmentation pattern would likely involve cleavage at the C-N bond and fragmentation of the diphenylmethyl group. For quantitative analysis, selected ion monitoring (SIM) can be employed, where only specific fragment ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing background noise. researchgate.net
Table 2: Proposed GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Condition |
|---|---|
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-500) or SIM |
| Expected Molecular Ion (M+) | m/z 303 |
| Major Fragment Ions | m/z 167 (diphenylmethyl cation), m/z 106 (methylaniline fragment) |
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. libretexts.org For "this compound," derivatization might not be strictly necessary for detection, given its chromophoric nature. However, in cases where enhanced sensitivity is required, particularly for trace analysis in complex matrices, derivatization can be a valuable tool.
For HPLC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, allowing for highly sensitive fluorescence detection. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine group to form highly fluorescent derivatives. thermofisher.com This approach can lower the detection limits by several orders of magnitude compared to UV detection.
In the context of GC analysis, derivatization can be used to increase the volatility and thermal stability of the analyte, or to introduce a functional group that enhances its detectability by a specific detector, such as an electron capture detector (ECD). Acylation with reagents like trifluoroacetic anhydride can improve the volatility and chromatographic behavior of the compound. researchgate.net Silylation is another common derivatization technique for amines. researchgate.net
The development of a derivatization strategy involves optimizing the reaction conditions, such as the choice of reagent, solvent, temperature, and reaction time, to ensure complete and reproducible derivatization.
Table 3: Potential Derivatization Reagents for Enhanced Detection of this compound
| Technique | Derivatizing Agent | Target Functional Group | Purpose |
|---|---|---|---|
| HPLC-Fluorescence | Dansyl Chloride | Secondary Amine | Introduction of a fluorophore for enhanced sensitivity |
| HPLC-Fluorescence | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Formation of a highly fluorescent derivative |
| GC-FID/MS | Trifluoroacetic Anhydride | Secondary Amine | Increased volatility and improved peak shape |
| GC-ECD | Pentafluorobenzoyl Chloride | Secondary Amine | Introduction of electrophoric groups for ECD detection |
Advanced Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of "this compound," particularly for routine quality control applications where high sample throughput is required. These methods are typically based on the measurement of light absorption by the analyte in the UV-Visible region.
A direct UV spectrophotometric method can be developed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared with standards of known concentration. However, this method is susceptible to interference from other absorbing species in the sample.
To enhance selectivity and sensitivity, derivatization reactions that produce a colored product can be employed. For instance, aromatic amines can undergo oxidative coupling reactions with various reagents in the presence of an oxidizing agent to form intensely colored products. researchgate.net Another approach involves the formation of charge-transfer complexes with electron acceptors, which results in a new absorption band in the visible region. rasayanjournal.co.in The development of such a method would involve optimizing the reaction conditions, including the choice of reagent, pH, temperature, and reaction time, to ensure a stable and reproducible color development.
Table 4: Comparison of Potential Spectrophotometric Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct UV Spectrophotometry | Measurement of inherent UV absorbance | Simple, rapid, non-destructive | Low selectivity, prone to interference |
| Oxidative Coupling Reaction | Reaction with a chromogenic agent to form a colored product | High sensitivity and selectivity | May require heating, careful control of reaction conditions |
| Charge-Transfer Complexation | Formation of a colored complex with an electron acceptor | Good selectivity | May have lower sensitivity than oxidative coupling |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of solvents and samples. CE separates ions based on their electrophoretic mobility in an electric field.
For the analysis of "this compound," which is a basic compound, capillary zone electrophoresis (CZE) would be the most suitable mode. In CZE, the separation is performed in a capillary filled with a buffer solution. The analyte, being protonated in an acidic buffer, will migrate towards the cathode at a velocity that depends on its charge-to-size ratio.
Method development in CZE would focus on optimizing the buffer composition (pH, concentration, and additives), applied voltage, and injection parameters. The use of an acidic buffer, such as a phosphate or citrate buffer, would ensure that the analyte is in its cationic form. The addition of organic modifiers, such as methanol or acetonitrile, to the buffer can be used to modulate the electroosmotic flow and improve the separation selectivity.
Detection in CE is typically performed using a UV-Vis detector integrated into the capillary. To enhance sensitivity, which can be a limitation of CE, online sample concentration techniques such as field-amplified sample stacking (FASS) can be employed. FASS involves injecting the sample in a low-conductivity matrix, which leads to a significant increase in the analyte concentration at the beginning of the capillary, resulting in much sharper and taller peaks. nih.gov
Table 5: Illustrative Capillary Electrophoresis Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) or FASS |
| Detection | UV at 214 nm |
| Expected Migration Time | < 10 min |
Future Research Directions and Unexplored Potential
Integration with Automated Synthesis and High-Throughput Screening Platforms
The exploration of the chemical space around 3-(Methoxydiphenylmethyl)-N-methylaniline can be significantly accelerated through the integration of automated synthesis and high-throughput screening (HTS) platforms. Automated synthesis technologies would enable the rapid generation of a diverse library of analogues by systematically modifying the substituents on the phenyl rings and the N-methyl group.
Key areas for exploration include:
Combinatorial Synthesis: Utilizing robotic systems to perform parallel synthesis of derivatives with various functional groups at different positions of the aniline (B41778) and diphenylmethyl rings. This would allow for a comprehensive investigation of structure-activity relationships.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its analogues. Flow chemistry offers advantages in terms of reaction control, scalability, and safety, which are crucial for generating compound libraries efficiently.
High-Throughput Screening: Once a library of analogues is synthesized, HTS methods can be employed to rapidly assess their properties. This could involve screening for specific biological activities, material properties, or catalytic capabilities. Microplate-based assays and other miniaturized screening technologies would be instrumental in this phase. nih.gov
A hypothetical automated synthesis workflow for generating a library of analogues is presented in Table 1.
Table 1: Hypothetical Automated Synthesis Workflow for Analogues of this compound
| Step | Process | Parameters to Vary | Expected Outcome |
| 1 | Starting Material Dispensing | Automated liquid handlers dispense solutions of substituted anilines and diphenylmethyl chlorides. | Precise and reproducible dispensing of reactants into multi-well plates. |
| 2 | Reaction Initiation | Robotic arms add reagents and catalysts to initiate the coupling reaction. | Parallel initiation of multiple reactions under controlled conditions. |
| 3 | Reaction Incubation | Plates are incubated at controlled temperatures with automated shaking. | Formation of a diverse library of this compound analogues. |
| 4 | Work-up and Purification | Automated liquid-liquid extraction and parallel chromatography systems purify the products. | Isolation of purified compounds ready for screening. |
| 5 | Analysis and Characterization | High-throughput mass spectrometry and NMR spectroscopy confirm the identity and purity of the synthesized compounds. | A well-characterized library of novel compounds. |
Exploration of Biological Tool Compound Development (excluding clinical applications)
The structural motifs present in this compound are found in many biologically active molecules. researchgate.net This suggests that the compound and its derivatives could be valuable as biological tool compounds for basic research. These tools are essential for probing biological pathways and understanding disease mechanisms at a molecular level, without the immediate goal of therapeutic use.
Potential applications as biological tools include:
Molecular Probes: Analogues functionalized with fluorescent tags or biotin (B1667282) could be synthesized to serve as probes for identifying and visualizing specific cellular targets.
Enzyme Inhibitors or Modulators: The diphenylmethyl and aniline moieties can be tailored to interact with the active sites of various enzymes. Screening a library of analogues against a panel of enzymes could identify potent and selective inhibitors for research purposes.
Ligands for Receptor Studies: The compound's structure may allow it to bind to specific cellular receptors. Radiolabeled or fluorescently tagged versions could be used in receptor binding assays to characterize receptor pharmacology.
Table 2 outlines potential biological targets for screening based on the structural features of this compound.
Table 2: Potential Biological Targets for Screening
| Target Class | Rationale for Screening | Potential Research Application |
| Kinases | The aniline scaffold is a common feature in kinase inhibitors. | Probing signaling pathways involved in cell proliferation and differentiation. |
| G-Protein Coupled Receptors (GPCRs) | The three-dimensional shape of the molecule may allow for interaction with GPCR binding pockets. | Studying receptor activation and downstream signaling events. |
| Ion Channels | Diphenylmethyl groups are present in some known ion channel blockers. | Investigating the role of specific ion channels in cellular excitability. |
| Proteases | The peptide-like structure of the N-methylaniline portion could interact with protease active sites. | Elucidating the function of proteases in physiological and pathological processes. |
Design and Synthesis of Structurally Modified Analogues for Targeted Studies
The rational design and synthesis of structurally modified analogues of this compound will be crucial for targeted studies aimed at understanding structure-activity relationships (SAR). By systematically altering the chemical structure, researchers can fine-tune the compound's properties for specific applications.
Strategies for analogue design and synthesis include:
Substitution on Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on the phenyl rings of the diphenylmethyl moiety or the aniline ring can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for biological targets. mdpi.com
Modification of the Methoxy (B1213986) Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to explore the impact of hydrogen bonding potential.
Alteration of the N-Methyl Group: The methyl group on the nitrogen can be substituted with larger alkyl groups or other functional moieties to probe the steric requirements of a potential binding site.
Table 3 provides examples of proposed structural modifications and their potential impact on the compound's properties.
Table 3: Proposed Structural Modifications and Their Rationale
| Modification | Position | Rationale | Potential Impact |
| Introduction of a nitro group | para-position of a phenyl ring | Introduce a strong electron-withdrawing group. | Alter binding affinity and metabolic stability. |
| Replacement of methoxy with ethoxy | Diphenylmethyl moiety | Increase lipophilicity. | Enhance membrane permeability. |
| Replacement of N-methyl with N-ethyl | Aniline nitrogen | Increase steric bulk around the nitrogen. | Probe the size of a potential binding pocket. |
| Replacement of a phenyl ring with pyridine | Diphenylmethyl moiety | Introduce a hydrogen bond acceptor and alter polarity. | Modify solubility and target interactions. |
Interdisciplinary Research with Computational Biology and Materials Engineering
The exploration of this compound and its derivatives can be significantly enhanced through collaborations with computational biologists and materials engineers.
Potential interdisciplinary research avenues include:
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of analogues to biological targets, guiding the design of more potent and selective compounds. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule.
Materials Science Applications: Aniline derivatives are known precursors to conducting polymers and other functional materials. researchgate.net The unique structure of this compound could be exploited to create novel polymers with interesting optical or electronic properties. For instance, electropolymerization of the aniline moiety could lead to the formation of a polymer with bulky diphenylmethyl side chains, influencing the material's morphology and properties. rsc.org
Development of Novel Sensors: The aniline core is a key component in various chemical sensors. rsc.org Derivatives of this compound could be investigated for their ability to detect specific analytes through changes in their optical or electronic properties upon binding.
The integration of these diverse research areas will be key to fully realizing the scientific potential of this promising chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
